

4,5,5-trifluoropent-4-enoic acid IUPAC name.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4,5,5-trifluoropent-4-enoic Acid**

Cat. No.: **B018484**

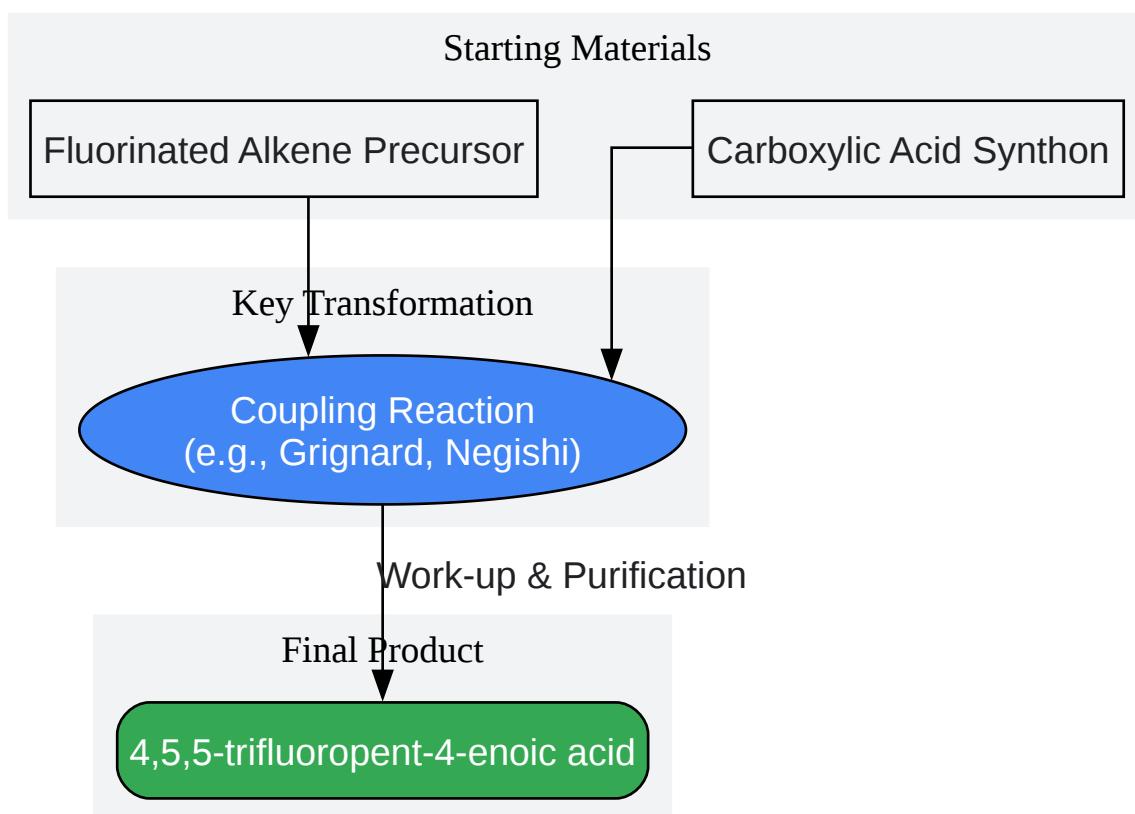
[Get Quote](#)

An In-depth Technical Guide to **4,5,5-trifluoropent-4-enoic acid**

This technical guide provides a comprehensive overview of **4,5,5-trifluoropent-4-enoic acid**, including its chemical identity, physicochemical properties, and its primary application in the development of advanced materials for energy storage. This document is intended for researchers, scientists, and professionals in the fields of chemistry, materials science, and drug development.

Nomenclature and Chemical Identity

- IUPAC Name: **4,5,5-trifluoropent-4-enoic acid**[\[1\]](#)
- Synonyms: 4,5,5-Trifluoro-4-pentenoic acid[\[1\]](#)
- CAS Number: 110003-22-0[\[1\]](#)
- Molecular Formula: C5H5F3O2[\[1\]](#)
- Canonical SMILES: C(CC(=O)O)C(=C(F)F)F[\[1\]](#)
- InChI Key: YWHZHTHRRXAUHQ-UHFFFAOYSA-N[\[1\]](#)


Physicochemical and Computed Properties

The following table summarizes the key physicochemical and computed properties of **4,5,5-trifluoropent-4-enoic acid**.

Property	Value	Source
Molecular Weight	154.09 g/mol	[1]
Exact Mass	154.02416388 g/mol	[1]
Predicted Boiling Point	205.1 ± 40.0 °C	[1]
Predicted Density	1.336 ± 0.06 g/cm³	[1]
XLogP3	0.8	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	2	[1]
Topological Polar Surface Area	37.3 Å²	[1]
Complexity	160	[1]

Synthesis and Preparation

While specific, detailed experimental protocols for the synthesis of **4,5,5-trifluoropent-4-enoic acid** are not readily available in peer-reviewed literature, a logical synthetic pathway can be proposed based on established organic chemistry principles. A plausible approach would involve the elaboration of a suitable fluorinated starting material.

[Click to download full resolution via product page](#)

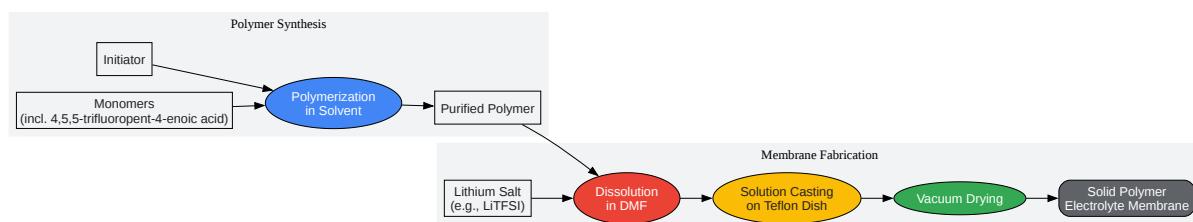
Caption: Logical workflow for the synthesis of **4,5,5-trifluoropent-4-enoic acid**.

Applications in Energy Storage

The primary application of **4,5,5-trifluoropent-4-enoic acid** is as a monomer for the preparation of polymer electrolytes for lithium-ion batteries.^[1] Fluorinated organic compounds are increasingly used as electrolyte components to enhance battery performance. The incorporation of fluorine-containing monomers can improve the thermal stability, electrochemical stability window, and safety of the resulting polymer electrolyte.^[2] The C-F bond's properties can help in the formation of a stable solid electrolyte interphase (SEI) on the electrodes, which is crucial for long-term cycling performance.^[2]

Experimental Protocol: Preparation of a Polymer Electrolyte Membrane

The following is a generalized experimental protocol for the preparation of a solid polymer electrolyte (SPE) membrane, a process in which **4,5,5-trifluoropent-4-enoic acid** could be utilized as a functional monomer. This process typically involves polymerization followed by solution casting.


Materials:

- Functional monomer (e.g., **4,5,5-trifluoropent-4-enoic acid**)
- Co-monomer (e.g., vinylidene fluoride (VDF), hexafluoropropylene (HFP))
- Initiator (e.g., AIBN)
- Lithium salt (e.g., LiTFSI)
- Solvent (e.g., Dimethylformamide (DMF))
- Teflon tray

Procedure:

- Polymer Synthesis:
 - The functional monomer, co-monomer(s), and initiator are dissolved in a suitable solvent in a reaction vessel.
 - The solution is purged with an inert gas (e.g., Argon) to remove oxygen.
 - The polymerization reaction is carried out at a specific temperature for a set duration to achieve the desired molecular weight.
 - The resulting polymer is precipitated, filtered, washed, and dried under vacuum.
- Membrane Preparation (Solution Casting Method):
 - The synthesized polymer and a lithium salt (e.g., LiTFSI) are dissolved in a solvent like DMF.^[3]

- The mixture is stirred for an extended period (e.g., 12 hours) to ensure a homogeneous solution.[3]
- The resulting viscous solution is cast into a Teflon tray.[3]
- The solvent is evaporated in a vacuum oven at elevated temperatures (e.g., 60°C for 20 hours, then 80°C for 4 hours) to form a solid membrane.[3]
- The resulting free-standing polymer electrolyte membrane is then cut into desired shapes (e.g., discs) and stored in an inert atmosphere (e.g., an argon-filled glove box) before battery assembly.[3]

[Click to download full resolution via product page](#)

Caption: Experimental workflow for preparing a solid polymer electrolyte membrane.

Potential in Drug Development

While the primary documented application of **4,5,5-trifluoropent-4-enoic acid** is in materials science, the incorporation of trifluoromethyl groups (-CF₃) and other fluorinated moieties is a critical strategy in modern drug design. Fluorination can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity, potentially leading to improved

pharmacokinetic and pharmacodynamic properties. There is no specific literature found that details the use of **4,5,5-trifluoropent-4-enoic acid** in drug development, but its structure represents a potential building block for creating novel fluorinated pharmaceutical compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. polymer.bocsci.com [polymer.bocsci.com]
- 2. Identification of transformation products from fluorinated lithium-ion battery additives TPFPB and TPFPP: forever chemicals of tomorrow? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [4,5,5-trifluoropent-4-enoic acid IUPAC name.]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b018484#4-5-5-trifluoropent-4-enoic-acid-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com